molecular formula C12H16N2O3 B3045656 Ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate CAS No. 1112-25-0

Ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate

Cat. No. B3045656
CAS RN: 1112-25-0
M. Wt: 236.27 g/mol
InChI Key: QGRUOYKBWHYSJE-UHFFFAOYSA-N
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Description

Ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate is a complex organic compound. Based on its name, it likely contains an ester group (from the “ethyl … butanoate” part of the name), a ketone group (from the “3-oxo” part), and nitrile groups (from the “cyano” part). These functional groups could give the compound interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve reactions that introduce the ester, ketone, and nitrile groups. For example, the ester could be formed through a reaction between an alcohol and a carboxylic acid or its derivative. The ketone could be introduced through oxidation of an alcohol or through a reaction like a Friedel-Crafts acylation . The nitrile groups could be introduced through a reaction with cyanide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The ester, ketone, and nitrile groups would all contribute to the overall structure and properties of the molecule .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions due to its functional groups. For example, the ester could undergo hydrolysis, the ketone could undergo reactions like the aldol condensation, and the nitrile groups could undergo reactions like nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be polar due to the presence of the ester, ketone, and nitrile groups. Its boiling and melting points would depend on factors like its molecular weight and the strength of intermolecular forces .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactions, and investigating its physical and chemical properties. It could also involve developing safer and more efficient methods for its synthesis .

properties

IUPAC Name

ethyl 2,2-bis(2-cyanoethyl)-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-17-11(16)12(10(2)15,6-4-8-13)7-5-9-14/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRUOYKBWHYSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC#N)(CCC#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277619
Record name ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate

CAS RN

1112-25-0
Record name 2, ETHYL ESTER
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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